N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide
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Description
“N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It has a molecular formula of C18H18N2O3S, an average mass of 342.412 Da, and a monoisotopic mass of 342.103821 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a benzyl group, a tetrahydroquinoline group, a sulfamoyl group, and an acetamide group . The exact structure would need to be confirmed through techniques such as NMR spectroscopy .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 529.0±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds . Its logP value, a measure of its lipophilicity, is 2.67 .
Scientific Research Applications
Anticancer Activity
Several studies have investigated the cytotoxic activity of novel sulfonamide derivatives, including compounds structurally related to N-(4-(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)phenyl)acetamide. For instance, sulfonamide derivatives have been synthesized and tested for their anticancer activity against breast and colon cancer cell lines, with certain compounds demonstrating potent activity (Ghorab et al., 2015). Additionally, acetylenic quinolinesulfonamide derivatives have been designed and evaluated for their antiproliferative activity against human breast cancer cell lines, showing comparable activity to cisplatin and indicating potential as antitumor agents (Marciniec et al., 2017).
Antimicrobial Activity
The synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been reported, with future investigations planned to explore their pharmacological activities, including antimicrobial potential (Zaki et al., 2017). Similarly, a novel series of 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives were synthesized and showed varied degrees of antimicrobial activity, highlighting the potential of such compounds in addressing bacterial and fungal infections (Vanparia et al., 2013).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of compounds related to this compound for various scientific applications. For example, studies on the synthesis of some 6-bromoquinazolinone derivatives for their pharmacological activities and the development of novel synthesis methods for derivatives with antimicrobial activity highlight the chemical versatility and potential pharmacological applications of these compounds (Rajveer et al., 2010).
Properties
IUPAC Name |
N-[4-[(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-17(28)25-20-8-11-22(12-9-20)32(30,31)26-21-10-13-23-19(15-21)7-14-24(29)27(23)16-18-5-3-2-4-6-18/h2-6,8-13,15,26H,7,14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJVBXWKOQQAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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